molecular formula C14H19FN2S B215746 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

カタログ番号 B215746
分子量: 266.38 g/mol
InChIキー: JFEXWMPLKSPDOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play an important role in gene transcription and have been implicated in various diseases, including cancer and inflammation. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases. In

作用機序

BET proteins contain two bromodomains that bind to acetylated lysine residues on histones, allowing for the recruitment of transcriptional machinery and the activation of gene expression. 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and leading to the suppression of gene transcription. This mechanism of action is similar to other BET inhibitors, such as JQ1 and I-BET151.
Biochemical and Physiological Effects
1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have a selective effect on BET proteins, with minimal off-target effects on other bromodomain-containing proteins. In preclinical studies, 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has been well-tolerated and has not shown any significant toxicity. In addition to its anti-tumor and anti-inflammatory effects, 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has also been shown to have potential therapeutic benefits in other diseases, such as sickle cell disease and heart failure.

実験室実験の利点と制限

One advantage of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea is its high selectivity for BET proteins, which allows for a more targeted approach to gene regulation. Another advantage is its potential for use in combination with other therapies, such as chemotherapy and immunotherapy. However, one limitation is the need for further optimization of the synthesis method to improve the yield and scalability of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea production. Another limitation is the lack of clinical data on the safety and efficacy of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea in humans.

将来の方向性

For 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea research include the optimization of the synthesis method, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential for use in combination with other therapies. Other areas of research include the identification of biomarkers that can predict response to 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea treatment and the development of more potent and selective BET inhibitors. Overall, 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea shows great promise as a therapeutic agent for various diseases, and further research is needed to fully understand its potential.

合成法

The synthesis of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea involves several steps, including the reaction of 4-fluorophenylacetic acid with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentylphenylacetic acid with thiourea. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea is typically greater than 95%.

科学的研究の応用

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has been extensively studied in preclinical models of cancer and inflammation. In vitro studies have shown that 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea inhibits the binding of BET proteins to acetylated histones, leading to decreased expression of genes involved in cell proliferation and inflammation. In vivo studies have demonstrated that 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has anti-tumor activity in various cancer models, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma.

特性

製品名

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

分子式

C14H19FN2S

分子量

266.38 g/mol

IUPAC名

1-cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

InChI

InChI=1S/C14H19FN2S/c15-12-7-5-11(6-8-12)9-10-16-14(18)17-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H2,16,17,18)

InChIキー

JFEXWMPLKSPDOA-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=S)NCCC2=CC=C(C=C2)F

正規SMILES

C1CCC(C1)NC(=S)NCCC2=CC=C(C=C2)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。